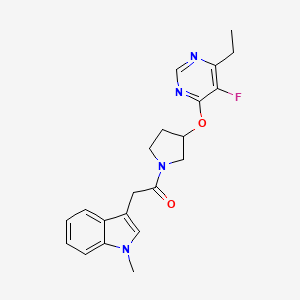

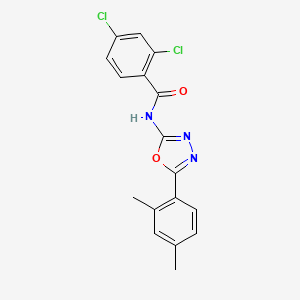

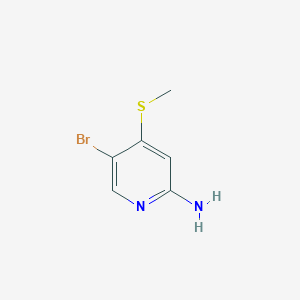

![molecular formula C15H15N3O3S B2519619 methyl 2-[(3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]propanoate CAS No. 537668-44-3](/img/structure/B2519619.png)

methyl 2-[(3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, "methyl 2-[(3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]propanoate," is a derivative of pyrimidoindole with potential biological activity. While the exact compound is not directly mentioned in the provided papers, similar structures and their synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties are discussed, which can provide insights into the compound .

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the condensation of thiourea with various aldehydes and ketones. For instance, a series of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives were synthesized by condensation of thiourea, 5-(4-substituted phenyl)-5-oxopentanoic acid, and substituted aldehyde . Similarly, the synthesis of meridianin analogues with a uracil structural unit was achieved by treating methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with various (thio)ureas . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a heterocyclic ring system. In the case of methyl 2-(4-methyl-2-thioxo-2,3-dihydrothiazol-3-yloxy)propanoate, the geometry is characterized by a distorted five-membered ring and an enantiomorphic N-alkoxy substituent . This information can be extrapolated to understand the stereochemistry and conformational preferences of the compound .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions with nucleophiles. For example, reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with different nucleophiles led to the formation of various acyclic and heterocyclic compounds . Additionally, the reactions of [3-(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone with different nucleophiles resulted in the formation of pyrimidine derivatives and other heterocycles . These reactions highlight the reactivity of the pyrimidine moiety and its potential transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on the substituents and the overall molecular structure. For example, the synthesis of nonracemic 2-methyl-3-(2-thiophene)-1-propanols as chiral building blocks indicates the importance of stereochemistry in the physical properties of these compounds . The solubility, melting point, and stability of these compounds can be influenced by the presence of different functional groups and their stereochemical arrangement.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Methyl 2-[(3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]propanoate is a compound that can be involved in a variety of chemical reactions, contributing to the synthesis of complex heterocyclic compounds. Kappe and Roschger (1989) explored various reactions of Biginelli-compounds, showcasing the versatility of pyrimidine derivatives in synthesizing a wide range of heterocyclic compounds, including the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation reactions (Kappe & Roschger, 1989). This demonstrates the foundational role of compounds like methyl 2-[(3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]propanoate in medicinal chemistry and drug development.

Role in Medicinal Chemistry

The compound's structural motif is critical in the development of pharmacologically relevant molecules. For instance, Časar et al. (2005) discussed the preparation of meridianin analogues with uracil structural units, highlighting the importance of pyrimidine derivatives in synthesizing compounds with potential biological activities (Časar, Bevk, Svete, & Stanovnik, 2005). These findings suggest the potential of such compounds in the discovery of new therapeutic agents.

Structural and UV Studies

Research by Yao et al. (2013) on uracil derivatives, including structural and UV studies, reveals the utility of methyl 2-[(3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]propanoate in understanding the interactions between small molecules and biological targets. Their work on crystal structures and interaction with DNA provides insights into the design of drug molecules with enhanced efficacy (Yao, Yi, Zhou, & Xiong, 2013).

Applications in Organic Synthesis

The compound also finds applications in organic synthesis, serving as a precursor for the synthesis of various heterocyclic compounds. Sokolov and Aksinenko (2010) described the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with nucleophiles, leading to the formation of acyclic and heterocyclic N-substituted 2-aminopyridine derivatives, showcasing the compound's utility in synthesizing trifluoromethyl-containing heterocycles (Sokolov & Aksinenko, 2010).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-8(14(20)21-3)22-15-17-11-9-6-4-5-7-10(9)16-12(11)13(19)18(15)2/h4-8,16H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWWATPSOUNJAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)SC1=NC2=C(C(=O)N1C)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

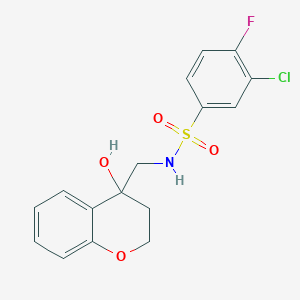

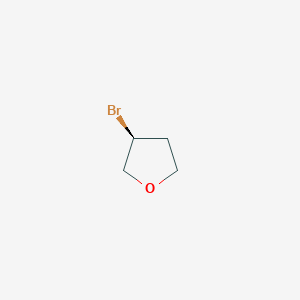

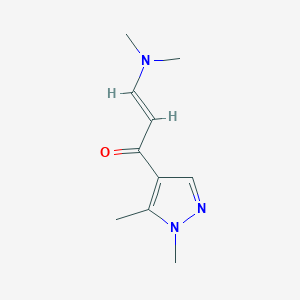

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2519541.png)

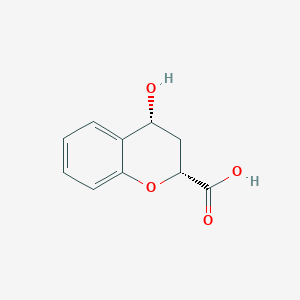

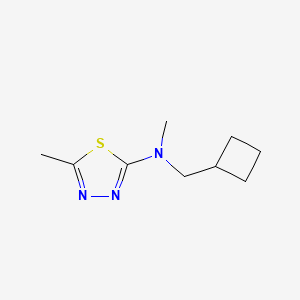

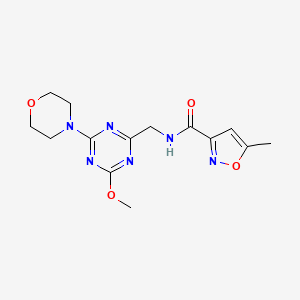

![5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2519553.png)

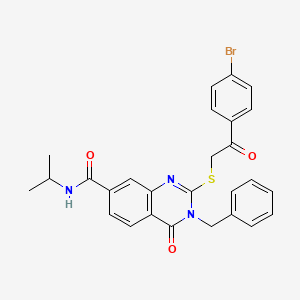

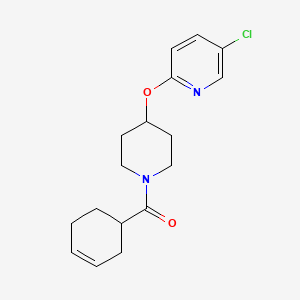

![3-{[(4-chlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2519557.png)